molecular formula C10H18Cl2N6O6 B1254402 N-(2-Chloroethyl)-N'-[(2R,3R)-4-[[[(2-chloroethyl)amino]carbonyl]nitrosoamino]-2,3-dihydroxybutyl]-N-nitrosourea

N-(2-Chloroethyl)-N'-[(2R,3R)-4-[[[(2-chloroethyl)amino]carbonyl]nitrosoamino]-2,3-dihydroxybutyl]-N-nitrosourea

Cat. No.: B1254402
M. Wt: 389.19 g/mol
InChI Key: UYXBAEBEXLEPKR-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Chloroethyl)-N'-[(2R,3R)-4-[[[(2-chloroethyl)amino]carbonyl]nitrosoamino]-2,3-dihydroxybutyl]-N-nitrosourea, also known as this compound, is a useful research compound. Its molecular formula is C10H18Cl2N6O6 and its molecular weight is 389.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H18Cl2N6O6

Molecular Weight

389.19 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[(2R,3R)-4-[2-chloroethylcarbamoyl(nitroso)amino]-2,3-dihydroxybutyl]-1-nitrosourea

InChI

InChI=1S/C10H18Cl2N6O6/c11-1-3-13-9(21)18(16-24)6-8(20)7(19)5-14-10(22)17(15-23)4-2-12/h7-8,19-20H,1-6H2,(H,13,21)(H,14,22)/t7-,8-/m1/s1

InChI Key

UYXBAEBEXLEPKR-HTQZYQBOSA-N

Isomeric SMILES

C(CCl)NC(=O)N(C[C@H]([C@@H](CNC(=O)N(CCCl)N=O)O)O)N=O

Canonical SMILES

C(CCl)NC(=O)N(CC(C(CNC(=O)N(CCCl)N=O)O)O)N=O

Synonyms

GYKI 13324
GYKI 13324, (R*,R*)-(+-)-isomer
GYKI-13324
N-(2-chloroethyl-N'-(4-(((2-chloroethyl)amino)carbonyl)nitrosamino)-2,3-dihydroxybutyl)-N-nitrosourea

Origin of Product

United States

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